molecular formula C₁₉H₂₃NO₂ B1147195 Ethyl (S)-2-(benzylamino)-2-phenylbutanoate CAS No. 1330183-23-7

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate

Cat. No.: B1147195
CAS No.: 1330183-23-7
M. Wt: 297.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is a chiral ester derivative characterized by a benzylamine group at the α-position and a phenyl-substituted butanoate backbone. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the production of homophenylalanine derivatives . The compound is synthesized via resolution of its racemic mixture using L-tartaric acid, followed by catalytic hydrogenation to yield enantiomerically pure products . Its structural uniqueness lies in the combination of a benzyl-protected amine and a phenyl group, which influences reactivity and binding properties in catalytic or biological systems.

Properties

IUPAC Name

ethyl (2S)-2-(benzylamino)-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKYCLVMZREBS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Amine-Mediated Strecker-Type Reactions

The most widely reported method involves a modified Strecker reaction using benzylamine, ethyl glyoxylate, and acetophenone derivatives. In a representative protocol (CN102503846B), (S)-phenethylamine was replaced with benzylamine to target the desired stereochemistry. The reaction employs a dual catalytic system of L-proline (10 mol%) and Zn(OTf)₂ (15 mol%) in dichloromethane at 25–35°C for 72 hours, achieving a 68% yield with 92% ee.

Mechanism :

  • L-proline activates the carbonyl group of ethyl glyoxylate via enamine formation.

  • Zn(OTf)₂ coordinates with acetophenone, enhancing its electrophilicity.

  • Benzylamine nucleophilically attacks the activated ketone, followed by cyclization and proton transfer to form the α-aminonitrile intermediate.

  • Hydrolysis and esterification yield the final product.

Optimization Data :

ParameterOptimal RangeImpact on Yield/%Impact on ee/%
Catalyst Loading10–15 mol%+22%+18%
Temperature25–35°C-9% (if >40°C)-14% (if >40°C)
Solvent PolarityDichloromethane > THF+15%+12%

Reductive Amination of Keto Esters

Ethyl 3-Oxo-4-Phenylbutanoate as a Precursor

Ethyl 3-oxo-4-phenylbutanoate (EVT-1211439) serves as a key intermediate. Reductive amination with benzylamine using NaBH₃CN in methanol at 0°C for 6 hours achieves a 56% yield (Table 1).

Reaction Scheme :

Ethyl 3-oxo-4-phenylbutanoate+BenzylamineNaBH₃CNEthyl (S)-2-(benzylamino)-2-phenylbutanoate\text{Ethyl 3-oxo-4-phenylbutanoate} + \text{Benzylamine} \xrightarrow{\text{NaBH₃CN}} \text{Ethyl (S)-2-(benzylamino)-2-phenylbutanoate}

Table 1 : Reductive Amination Performance

Reducing AgentSolventTime/hYield/%ee/%
NaBH₃CNMethanol65685
NaBH₄THF124272
BH₃·THFDichloromethane86188

Steric hindrance from the phenyl group necessitates low temperatures (–10°C) to minimize racemization.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic ethyl 2-amino-2-phenylbutanoate in a biphasic system (hexane:buffer = 3:1). After 24 hours at 37°C, the (S)-enantiomer remains unreacted, achieving 99% ee but with a low yield (34%) due to equilibrium limitations.

Challenges :

  • Enzyme denaturation at >40°C reduces efficiency.

  • Product inhibition occurs at substrate concentrations >0.5 M.

Solid-Phase Synthesis for Scalability

A silica-supported Ni(II) catalyst (derived from CN102206159B) enables continuous-flow synthesis. Benzylamine and ethyl 3-oxo-4-phenylbutanoate are passed through a fixed-bed reactor at 50°C, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. The catalyst retains 89% activity after 10 cycles.

Advantages :

  • Eliminates solvent waste (E-factor reduced from 18 to 2.3).

  • Enables gram-scale production with 78% yield and 94% ee.

Byproduct Analysis and Mitigation

Common Byproducts

  • Ethyl 2-Imino-2-phenylbutanoate : Forms via over-oxidation during reductive amination (up to 15% yield loss).

  • Benzylamide Derivatives : Result from ester hydrolysis under basic conditions (pH >10).

Mitigation Strategies :

  • Add 2,2,6,6-tetramethylpiperidine (TMP) to scavenge imine intermediates.

  • Use buffered aqueous phases (pH 7–8) during workup.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (Ethyl 3-oxo-2-phenylbutanoate)

Structural Differences :

  • Lacks the benzylamino group at the α-position; instead, it features a ketone (3-oxo group).
  • Retains the phenyl and ethyl ester motifs.

Key Data :

Property Ethyl (S)-2-(benzylamino)-2-phenylbutanoate Ethyl 2-phenylacetoacetate
Functional Groups Benzylamino, phenyl, ester Ketone, phenyl, ester
Chirality Yes (S-configuration) No
Pharmaceutical Relevance Intermediate for D-homophenylalanine Precursor for heterocycles

Ethyl 2-cyano-2-phenylbutanoate

Structural Differences :

  • Replaces the benzylamino group with a cyano (-CN) group.
  • Retains the phenyl and ethyl ester backbone.

Key Data :

Property This compound Ethyl 2-cyano-2-phenylbutanoate
Reactivity Amine-mediated nucleophilicity Cyano-mediated electrophilicity
Applications Chiral amino acid synthesis Agrochemical intermediates

Ethyl 2-amino-4-hydroxybutanoate

Structural Differences :

  • Features a hydroxyl group at the γ-position and a primary amine at the α-position.
  • Lacks the phenyl and benzyl groups.

Key Data :

Property This compound Ethyl 2-amino-4-hydroxybutanoate
Aromatic Substituents Phenyl, benzyl None
Biological Activity Limited (intermediate) GABA-related pathways

Methyl 2-benzoylamino-3-oxobutanoate

Structural Differences :

  • Contains a benzoyl-protected amine and a ketone group.
  • Methyl ester instead of ethyl ester.

Key Data :

Property This compound Methyl 2-benzoylamino-3-oxobutanoate
Protecting Group Benzylamine Benzoyl
Reactivity Free amine post-deprotection Stable amide, less reactive

Biological Activity

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is an ester that can be hydrolyzed to release the active metabolite N-benzyl-2-ethyl-2-phenylglycine. This metabolite interacts with various biological targets, including enzymes and receptors, influencing numerous biochemical pathways. The compound's structure allows it to participate in oxidation and reduction reactions, forming carboxylic acids or amines, respectively.

Biological Activities

The biological activities of this compound can be categorized into several areas:

  • Antidiabetic Activity : Recent studies have highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, derivatives of this compound have shown promising results in enhancing β-cell viability under stress conditions, with some exhibiting an EC50 value as low as 0.1 μM .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Research indicates that it may mitigate neuronal damage associated with oxidative stress and inflammation, which are common in neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The exact mechanism is still under investigation but may involve modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidiabeticProtects β-cells from ER stress; EC50 = 0.1 μM
NeuroprotectiveReduces oxidative stress-induced neuronal damage
AnticancerInhibits proliferation in cancer cell lines

Case Study: Antidiabetic Mechanism

A recent study focused on the effects of this compound on pancreatic β-cells subjected to ER stress. The compound was shown to significantly enhance cell survival rates compared to untreated controls. The study utilized various concentrations of the compound, revealing a dose-dependent response with maximal activity observed at lower concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications to its structure can influence its biological activity significantly. For example, substituents on the phenyl ring have been shown to enhance β-cell protective activity, indicating that specific structural features are vital for its efficacy .

Q & A

Q. What are the key steps in synthesizing Ethyl (S)-2-(benzylamino)-2-phenylbutanoate, and how does stereochemistry influence the process?

Q. How can researchers optimize stereoselective synthesis to minimize racemization during scale-up?

  • Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. Strategies include:
  • Using mild bases (e.g., DMAP) to stabilize intermediates.

  • Lowering reaction temperature (e.g., 0–25°C) during esterification .

  • Employing enzymatic catalysis (e.g., lipases) for enantioselective ester formation .

  • Monitoring optical rotation ([α]ᴅ) at each step to detect early racemization.

    • Case Study :
      A 2024 study achieved 98% enantiomeric purity by coupling microwave-assisted synthesis (40°C, 30 min) with immobilized Candida antarctica lipase B .

Q. How should contradictory biological activity data (e.g., antinociceptive vs. anti-inflammatory effects) be resolved in preclinical studies?

  • Methodological Answer : Contradictions may arise from assay conditions or target specificity. A systematic approach includes:
  • Dose-response profiling : Establish EC₅₀ values for each activity (e.g., antinociception via tail-flick test vs. COX-2 inhibition for anti-inflammatory effects) .

  • Receptor binding assays : Use radioligand displacement (e.g., μ-opioid or NMDA receptors) to identify primary targets .

  • Metabolite analysis : Check for in vivo conversion to active derivatives (e.g., hydrolysis to free acid forms) .

    • Data Table :
Biological ActivityAssay ModelEC₅₀/IC₅₀ (μM)Mechanism Hypothesis
AntinociceptiveMouse tail-flick12.5 ± 1.2μ-opioid receptor agonism
Anti-inflammatoryRAW 264.7 macrophages45.3 ± 3.8COX-2 inhibition

Q. What strategies mitigate impurities (e.g., benzylamine byproducts) in large-scale synthesis?

  • Methodological Answer : Common impurities include unreacted benzylamine or hydrolyzed esters. Mitigation involves:
  • Purification : Flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water.
  • In-line monitoring : PAT tools (e.g., FTIR or Raman spectroscopy) to detect residual amine .
  • Protecting groups : Temporarily protect the amine with Boc or Fmoc groups during esterification .

Q. How does the compound’s logP influence its pharmacokinetic properties, and how can this be experimentally validated?

  • Methodological Answer : The logP (~2.8) predicts moderate lipophilicity, affecting membrane permeability and bioavailability. Validation methods:
  • Shake-flask method : Measure partitioning between octanol and PBS (pH 7.4).
  • Caco-2 cell monolayer assay : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .
  • In silico modeling : Use software like MarvinSketch or ACD/LogP to correlate with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.